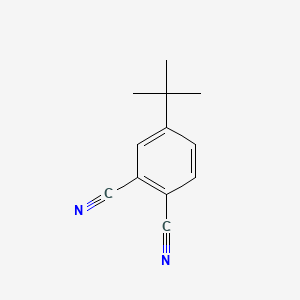

4-tert-Butylphthalonitrile

Vue d'ensemble

Description

4-tert-Butylphthalonitrile is an organic compound with the molecular formula C12H12N2. It is a derivative of phthalonitrile, where a tert-butyl group is attached to the fourth position of the benzene ring. This compound is known for its applications in the synthesis of phthalocyanines, which are important materials in various industrial and technological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylphthalonitrile typically involves multiple steps:

Starting Material: The process begins with ortho-xylene.

Alkylation: Ortho-xylene is reacted with chloro-tert-butane in the presence of iodine as a catalyst to produce 4-tert-butyl ortho-xylene.

Oxidation: The 4-tert-butyl ortho-xylene is then oxidized using potassium permanganate to yield 4-tert-butyl phthalic acid.

Conversion to Phthaloyl Chloride: The phthalic acid is refluxed with thionyl chloride to form 4-tert-butyl phthaloyl chloride.

Formation of Phthalic Diamide: The phthaloyl chloride is reacted with ammonia to produce 4-tert-butyl phthalic diamide.

Dehydration: Finally, the phthalic diamide is dehydrated using phosphorus pentoxide to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

4-tert-Butylphthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano groups can be replaced by other nucleophiles.

Condensation Reactions: It is commonly used in the statistical condensation with other phthalonitriles to form phthalocyanines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide.

Condensation: Zinc chloride as a templating metal source.

Oxidation: Potassium permanganate.

Reduction: Lithium aluminum hydride

Major Products:

Applications De Recherche Scientifique

Synthesis of Phthalocyanines

Phthalocyanine Derivatives

4-tert-Butylphthalonitrile serves as a key precursor in the synthesis of various phthalocyanine derivatives, which are essential for numerous applications due to their stability and solubility. For instance, metal β-tetrakis(tert-butyl)phthalocyanines are synthesized using this compound, showcasing high solubility and stability, making them suitable for applications in dye-sensitized solar cells and other optoelectronic devices .

Regioselective Synthesis

Recent studies have demonstrated the regioselective synthesis of metal phthalocyanines using this compound as a substrate. By employing α-trialkylsilyl groups during synthesis, researchers can control the orientation of substituents on the phthalocyanine ring, leading to improved optical properties and material performance .

Photodynamic Therapy

Therapeutic Applications

Phthalocyanines derived from this compound are investigated for their potential in photodynamic therapy (PDT). These compounds can generate reactive oxygen species upon light activation, effectively targeting cancer cells. Studies have shown that certain phthalocyanine derivatives exhibit enhanced efficacy in PDT due to their improved solubility and absorption characteristics .

Organic Electronics

Semiconducting Properties

The incorporation of this compound into organic electronic devices has been explored due to its favorable electronic properties. Phthalocyanine-based materials are utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to charge transport and light absorption capabilities .

Catalysis

Electrocatalytic Applications

Compounds derived from this compound have been studied for their electrocatalytic properties. For example, hybrid materials combining zinc phthalocyanine with multi-walled carbon nanotubes demonstrate improved electrocatalytic activity for various reactions, including oxygen reduction reactions . This application highlights the potential of these compounds in energy conversion technologies.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthesis of Phthalocyanines | Key precursor for various phthalocyanine derivatives | High stability and solubility |

| Photodynamic Therapy | Generates reactive oxygen species for cancer treatment | Enhanced therapeutic efficacy |

| Organic Electronics | Used in OLEDs and OPVs for improved charge transport | Better electronic properties |

| Catalysis | Electrocatalytic activity in energy conversion | Improved performance in reactions |

Case Studies

-

Synthesis of Tetrasubstituted Phthalocyanines

A study demonstrated the successful synthesis of regioisomer-free β-tetrakis(tert-butyl)phthalocyanines using this compound as a starting material. The resulting compounds exhibited excellent solubility and were characterized using NMR spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy . -

Photodynamic Efficacy

Research into the photodynamic properties of zinc phthalocyanine derived from this compound indicated significant potential for tumor treatment. The compound showed effective generation of singlet oxygen upon laser irradiation, confirming its applicability in PDT . -

Electrocatalytic Hybrid Materials

The development of a hybrid material composed of zinc phthalocyanine linked to multi-walled carbon nanotubes resulted in enhanced electrocatalytic performance for oxygen reduction reactions, showcasing the utility of this compound-derived compounds in energy applications .

Mécanisme D'action

4-tert-Butylphthalonitrile can be compared with other phthalonitrile derivatives:

4-Nitrophthalonitrile: Used in similar applications but has different electronic properties due to the nitro group.

4-Aminophthalonitrile: Used in the synthesis of amino-substituted phthalocyanines.

4-Fluorophthalonitrile: Offers different reactivity due to the presence of a fluorine atom

Uniqueness: The tert-butyl group in this compound enhances its solubility and stability, making it particularly useful in the synthesis of phthalocyanines with improved properties .

Comparaison Avec Des Composés Similaires

- 4-Nitrophthalonitrile

- 4-Aminophthalonitrile

- 4-Fluorophthalonitrile

Activité Biologique

4-tert-Butylphthalonitrile (C₁₂H₁₂N₂) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its metabolism, potential toxicity, and applications in synthesizing biologically active compounds.

This compound is a derivative of phthalonitrile, characterized by the presence of a tert-butyl group at the 4-position. Its structure can be represented as follows:

Metabolism and Degradation

Research has shown that certain bacterial strains can metabolize 4-tert-butylphenol, a related compound, which suggests potential pathways for the degradation of this compound. A study identified Sphingobium fuliginis strain TIK-1 capable of degrading 4-tert-butylphenol via a meta-cleavage pathway. The metabolic products included 4-tert-butylcatechol and 3,3-dimethyl-2-butanone, indicating that similar metabolic pathways may exist for this compound .

Antioxidant Activity

Compounds similar to this compound have also been investigated for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in biological systems. The presence of tert-butyl groups in related compounds often enhances their stability and bioactivity .

Case Studies

- Degradation Studies : A study involving Sphingobium fuliginis showed that strain TIK-1 could completely degrade 1.0 mM of 4-tert-butylphenol within 12 hours under specific growth conditions. This indicates the potential for bioremediation applications using bacteria capable of degrading similar compounds .

- Synthesis of Metallophthalocyanines : Research has demonstrated that this compound can serve as an intermediate in synthesizing metallophthalocyanines, which have various applications in photodynamic therapy and as dyes due to their strong light absorption properties. The synthesis involves reactions with metal salts under specific conditions to yield bioactive metallophthalocyanines .

Toxicity and Safety

While specific toxicity data for this compound is sparse, it is essential to consider safety data from related compounds. General assessments indicate that phthalocyanine derivatives can exhibit low toxicity; however, detailed toxicological studies are necessary to establish safety profiles for specific applications.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-tert-butylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTMIRVNJTVTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186382 | |

| Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32703-80-3 | |

| Record name | 4-tert-Butylphthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32703-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032703803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-dimethylethyl)benzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.